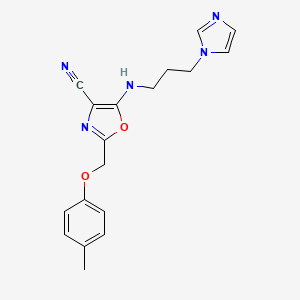![molecular formula C20H20BrN3O2S2 B11598171 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B11598171.png)
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone is a complex organic compound characterized by its unique tricyclic structure, which includes sulfur, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents such as ammonia or amines.
Attachment of the bromophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl precursor.
Final functionalization: Introduction of the ethanone group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Its structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry
Materials Science: The compound’s stability and functional groups make it suitable for incorporation into advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The compound’s mechanism of action in biological systems would depend on its interaction with specific molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of bromine.
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-fluorophenyl)ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in 2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. This could result in different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for specific applications.
Properties
Molecular Formula |
C20H20BrN3O2S2 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C20H20BrN3O2S2/c1-10(2)15-7-13-16(8-26-15)28-19-17(13)18(22)23-20(24-19)27-9-14(25)11-3-5-12(21)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,22,23,24) |
InChI Key |
JGQGCONMAYIYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate](/img/structure/B11598092.png)
![4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid](/img/structure/B11598105.png)
![(5Z)-2-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598114.png)
![(6Z)-6-(2-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598117.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11598122.png)
![2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid](/img/structure/B11598132.png)
![(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598147.png)
![(3Z)-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598152.png)
![2-methoxyethyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598157.png)

![2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11598178.png)
![1-{4-[4-(diethylamino)phenyl]-1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11598179.png)
![6,9-diethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11598183.png)
![2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11598187.png)
